molecular formula C17H15N5O3 B11021528 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzamide

4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzamide

Cat. No.: B11021528
M. Wt: 337.33 g/mol
InChI Key: CKXDXJRMLUSEBH-UHFFFAOYSA-N
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Description

4-{[3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzamide is a synthetic compound featuring a benzotriazinone core fused to a benzene ring, linked via a propanoyl spacer to a benzamide group. The benzotriazinone moiety (C₇H₅N₃O) is a heterocyclic system known for its electron-deficient properties, enabling interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

4-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzamide

InChI

InChI=1S/C17H15N5O3/c18-16(24)11-5-7-12(8-6-11)19-15(23)9-10-22-17(25)13-3-1-2-4-14(13)20-21-22/h1-8H,9-10H2,(H2,18,24)(H,19,23)

InChI Key

CKXDXJRMLUSEBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

    Synthetic Routes: One synthetic route involves the reaction of 3-aminobenzoic acid with 4-oxo-1,2,3-benzotriazine in the presence of appropriate reagents.

    Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., acetic acid or acetonitrile).

    Industrial Production: While not widely used industrially, the compound can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents: Reagents like sodium hydroxide, hydrazine, and acetic anhydride are often employed.

      Major Products: The products depend on the specific reaction conditions but may include derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its reactivity.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Research into its pharmacological properties and potential drug development.

      Industry: Limited industrial applications, but it contributes to the development of novel compounds.

  • Mechanism of Action

    • The exact mechanism of action remains an area of study.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural and Functional Analogues

    The following table summarizes key structural analogues and their distinguishing features:

    Compound Name Core Structure Key Substituents Molecular Weight Biological Activity Source
    4-{[3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzamide Benzotriazinone-benzamide Propanoyl linker Not reported Hypothesized enzyme inhibition
    Zelatriazinum (INN: WHO List 91) Benzotriazinone-acetamide Trifluoromethoxyphenylethyl group 392 g/mol (C₁₈H₁₅F₃N₄O₃) Pharmaceutical (exact activity unspecified)
    Azinphos ethyl (O,O-diethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]ester) Benzotriazinone-organophosphate Diethyl phosphorothioate ester 313 g/mol (C₁₂H₁₆N₃O₃PS) Insecticide (acetylcholinesterase inhibitor)
    Benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., compound 20 in ) Oxazinone-propanoic acid Piperazine or methoxypropyl groups Not reported SAR studies for drug discovery
    N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-...-yl]benzamide (, compound 13) Benzamide-peptide hybrid Cyanomethoxyphenyl and hydroxy-phenylpropanolamine Not reported Unspecified (likely receptor-targeted)

    Key Comparative Analysis

    Benzotriazinone Derivatives Zelatriazinum shares the benzotriazinone core but replaces the propanoyl-benzamide with an acetamide-trifluoromethoxyphenylethyl group. The trifluoromethoxy substituent enhances lipophilicity, likely improving blood-brain barrier penetration compared to the target compound . Azinphos ethyl demonstrates how benzotriazinone can be incorporated into organophosphates for insecticidal activity. The phosphorothioate ester enables acetylcholinesterase inhibition, a mechanism absent in the target compound due to its non-phosphate structure .

    Heterocyclic Analogues Benzo[b][1,4]oxazin-3(4H)-ones () replace the triazine ring with an oxazinone, altering electronic properties.

    Benzamide Derivatives Compounds in (e.g., compound 15) share the benzamide group but lack the benzotriazinone moiety. Their peptide-like structures suggest applications in targeting proteases or G-protein-coupled receptors, diverging from the target compound’s likely enzyme inhibition role .

    Research Findings and Structure-Activity Relationships (SAR)

    • Benzotriazinone Core: Critical for electron-deficient interactions, enabling covalent or non-covalent binding to catalytic sites (e.g., kinases or proteases). The 4-oxo group may participate in hydrogen bonding .
    • Substituent Effects :
      • Zelatriazinum’s trifluoromethoxy group enhances bioavailability and resistance to oxidative metabolism .
      • Azinphos ethyl’s phosphorothioate confers insecticidal activity but introduces neurotoxicity risks, limiting therapeutic use .

    Biological Activity

    The compound 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzamide is a derivative of benzotriazinone, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

    Synthesis

    The synthesis of this compound involves several steps, typically starting from commercially available benzotriazinone derivatives. The general synthetic route includes:

    • Formation of the benzotriazinone core : This is achieved through cyclization reactions involving appropriate amines and aromatic aldehydes.
    • Modification of the core : Functional groups are introduced to enhance biological activity.
    • Final amide formation : The compound is completed by coupling with an appropriate amine to form the amide bond.

    Anticancer Activity

    Research indicates that benzotriazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that specific derivatives can inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

    CompoundCell LineIC50 (µM)Mechanism
    This compoundHepG225.6Apoptosis induction
    TirapazamineVarious10.5DNA damage

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus12.5 µg/mL
    Escherichia coli15.0 µg/mL

    The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

    • Enzyme Inhibition : The compound may inhibit enzymes such as matrix metalloproteinases and alpha-glucosidase, which play crucial roles in cancer progression and metabolic disorders.
    • DNA Interaction : Similar to other benzotriazinones, it may intercalate into DNA or interact with topoisomerases, leading to DNA damage and subsequent cell death.

    Case Studies

    Recent studies have explored the effectiveness of this compound in various biological assays:

    • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in HepG2 cells.
    • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, indicating its potential as an anticancer agent.

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